molecular formula C24H25NO6S B14009292 Methyl 2-{[(3,4-dimethoxyphenyl)methyl](4-methylbenzene-1-sulfonyl)amino}benzoate CAS No. 23145-61-1

Methyl 2-{[(3,4-dimethoxyphenyl)methyl](4-methylbenzene-1-sulfonyl)amino}benzoate

Cat. No.: B14009292
CAS No.: 23145-61-1
M. Wt: 455.5 g/mol
InChI Key: USSDDCCKQCXZHI-UHFFFAOYSA-N
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Description

BENZOIC ACID,2-[[(3,4-DIMETHOXYPHENYL)METHYL][(4-METHYLPHENYL)SULFONYL]AMINO]-, METHYL ESTER: is a complex organic compound with a unique structure that combines benzoic acid, dimethoxyphenyl, and methylphenyl sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BENZOIC ACID,2-[[(3,4-DIMETHOXYPHENYL)METHYL][(4-METHYLPHENYL)SULFONYL]AMINO]-, METHYL ESTER typically involves multi-step organic reactions. One common method includes the reaction of benzoic acid derivatives with dimethoxyphenyl and methylphenyl sulfonyl chlorides under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which BENZOIC ACID,2-[[(3,4-DIMETHOXYPHENYL)METHYL][(4-METHYLPHENYL)SULFONYL]AMINO]-, METHYL ESTER exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

  • Benzoic acid, 3,4-dimethoxy-, methyl ester
  • Benzoic acid, 2,3-dimethoxy-, methyl ester
  • Benzoic acid, 2-(methylamino)-, methyl ester

Uniqueness: BENZOIC ACID,2-[[(3,4-DIMETHOXYPHENYL)METHYL][(4-METHYLPHENYL)SULFONYL]AMINO]-, METHYL ESTER is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

Methyl 2-{(3,4-dimethoxyphenyl)methylamino}benzoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The compound features a unique structure that includes:

  • Benzoate moiety
  • Sulfonamide linkage
  • Dimethoxyphenyl group

Its molecular formula is C₁₈H₁₉N₃O₅S, with a molecular weight of approximately 455.53 g/mol. The structural complexity allows for diverse interactions within biological systems, which may lead to novel therapeutic applications.

1. Anti-inflammatory Properties

Preliminary studies suggest that Methyl 2-{(3,4-dimethoxyphenyl)methylamino}benzoate exhibits anti-inflammatory and analgesic properties. These effects may be beneficial in treating conditions such as arthritis and chronic pain syndromes. The compound appears to interact with specific receptors or enzymes involved in inflammatory pathways, although detailed mechanisms are still under investigation.

2. Anticancer Potential

The structural components of the compound may contribute to its efficacy against certain types of cancer. Initial research indicates that it could inhibit tumor growth by targeting pathways involved in cell proliferation and apoptosis. However, further studies are needed to elucidate its mechanisms of action and specificity against various cancer cell lines.

Research indicates several possible mechanisms through which Methyl 2-{(3,4-dimethoxyphenyl)methylamino}benzoate exerts its biological effects:

  • Inhibition of Pro-inflammatory Cytokines : The compound may reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation.
  • Modulation of Apoptosis Pathways : It might induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
  • Receptor Interaction : The compound may interact with specific receptors or enzymes that play a role in pain perception and inflammatory responses.

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of Methyl 2-{(3,4-dimethoxyphenyl)methylamino}benzoate, a comparison with structurally similar compounds is useful:

Compound NameStructure CharacteristicsUnique Features
SulfamethoxazoleContains sulfonamide groupWidely used antibiotic
NimesulideContains methoxy groups and sulfonamideNon-steroidal anti-inflammatory drug
CelecoxibContains sulfonamide and aromatic ringsSelective COX-2 inhibitor

The uniqueness of Methyl 2-{(3,4-dimethoxyphenyl)methylamino}benzoate lies in its specific combination of functional groups, which may confer distinct biological activities not present in the other compounds listed above.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of Methyl 2-{(3,4-dimethoxyphenyl)methylamino}benzoate:

  • Anti-inflammatory Activity : In vitro studies demonstrated a significant reduction in inflammatory markers when treated with the compound compared to untreated controls.
  • Cytotoxicity Against Cancer Cell Lines : Research indicated that the compound exhibited cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.

These findings underscore the need for further investigation into the pharmacological properties and therapeutic applications of this compound.

Properties

CAS No.

23145-61-1

Molecular Formula

C24H25NO6S

Molecular Weight

455.5 g/mol

IUPAC Name

methyl 2-[(3,4-dimethoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoate

InChI

InChI=1S/C24H25NO6S/c1-17-9-12-19(13-10-17)32(27,28)25(21-8-6-5-7-20(21)24(26)31-4)16-18-11-14-22(29-2)23(15-18)30-3/h5-15H,16H2,1-4H3

InChI Key

USSDDCCKQCXZHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3C(=O)OC

Origin of Product

United States

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